7-thiaspiro[3.5]nonan-2-one
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Overview
Description
7-Thiaspiro[3.5]nonan-2-one: is a heterocyclic compound with a unique spiro structure, where a sulfur atom is incorporated into the ring system. This compound has the molecular formula C8H12OS and a molecular weight of 156.25 g/mol . The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-thiaspiro[3.5]nonan-2-one typically involves cyclization reactions where sulfur-containing precursors are used. One common method is the reaction of a cyclic ketone with a thiol under acidic or basic conditions to form the spiro compound. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvents: Organic solvents like dichloromethane or ethanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: 7-Thiaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the carbon adjacent to the sulfur can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-Thiaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-thiaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The sulfur atom in the spiro ring can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into specific binding pockets, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
2-Thiaspiro[3.5]nonan-7-one: Another spiro compound with a similar structure but different positioning of the sulfur atom.
Thietanes: Four-membered sulfur-containing rings that share some chemical properties with 7-thiaspiro[3.5]nonan-2-one.
Uniqueness: this compound is unique due to its specific spiro configuration and the position of the sulfur atom within the ring. This configuration imparts distinct reactivity and stability compared to other sulfur-containing heterocycles .
Properties
CAS No. |
1440962-09-3 |
---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.